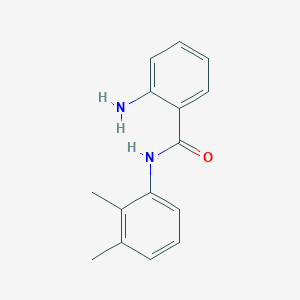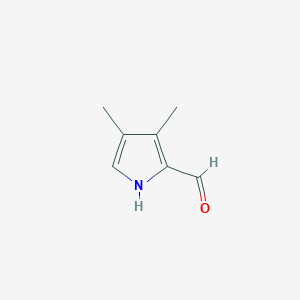
2-Chlor-1-(1H-benzimidazol-2-yl)ethanol
Übersicht
Beschreibung
1-(1H-Benzimidazol-2-yl)-2-chloroethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound, which consists of a fused benzene and imidazole ring The compound 1-(1H-Benzimidazol-2-yl)-2-chloroethanol is characterized by the presence of a benzimidazole ring substituted at the second position with a 2-chloroethanol group
Wissenschaftliche Forschungsanwendungen
1-(1H-Benzimidazol-2-yl)-2-chloroethanol has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol is likely to be related to the benzimidazole moiety, which is known to have diverse pharmacological activities . Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s interaction with tubulin proteins has also been noted .
Mode of Action
The mode of action of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the compound can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
The biochemical pathways affected by 1-(1H-Benzimidazol-2-yl)-2-chloroethanol are likely to be diverse, given the broad-spectrum pharmacological properties of benzimidazole derivatives . The compound’s ability to react with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, suggests that it may influence oxidative stress pathways .
Pharmacokinetics
For instance, in the case of carbendazim, a benzimidazole derivative, it was found that a significant portion of an oral dose was eliminated with the urine within 24 hours .
Result of Action
The molecular and cellular effects of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol’s action are likely to be diverse, reflecting its broad-spectrum pharmacological properties. For example, benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines . Additionally, the compound’s ability to react with various free radicals suggests that it may have antioxidant properties .
Action Environment
The action, efficacy, and stability of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol can be influenced by various environmental factors. For instance, the compound’s antioxidant activity was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . This suggests that the compound’s action may be influenced by the presence of certain molecules and ions in its environment.
Biochemische Analyse
Biochemical Properties
1-(1H-Benzimidazol-2-yl)-2-chloroethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit the enzyme tubulin polymerization, which is crucial for cell division . This interaction can lead to the disruption of microtubule formation, thereby inhibiting cell proliferation. Additionally, 1-(1H-Benzimidazol-2-yl)-2-chloroethanol may interact with DNA and RNA, affecting their synthesis and function . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway . This activation leads to the expression of pro-apoptotic genes and the inhibition of anti-apoptotic genes, resulting in programmed cell death. Furthermore, 1-(1H-Benzimidazol-2-yl)-2-chloroethanol can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell survival .
Molecular Mechanism
At the molecular level, 1-(1H-Benzimidazol-2-yl)-2-chloroethanol exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and leading to the disruption of microtubule dynamics . This disruption inhibits cell division and induces cell cycle arrest at the G2/M phase. Additionally, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . By inhibiting these enzymes, 1-(1H-Benzimidazol-2-yl)-2-chloroethanol can prevent the proliferation of rapidly dividing cells, such as cancer cells.
Temporal Effects in Laboratory Settings
The effects of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 1-(1H-Benzimidazol-2-yl)-2-chloroethanol can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its efficacy . Additionally, the compound’s effects on cellular function can vary over time, with initial exposure leading to rapid cell death, followed by a plateau phase where the remaining cells exhibit resistance .
Dosage Effects in Animal Models
The effects of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity. Additionally, threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold produce significant biological effects .
Metabolic Pathways
1-(1H-Benzimidazol-2-yl)-2-chloroethanol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in urine and bile . The compound’s metabolism can affect its bioavailability and efficacy, with some metabolites retaining biological activity while others are inactive .
Transport and Distribution
The transport and distribution of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 1-(1H-Benzimidazol-2-yl)-2-chloroethanol can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it can be transported into the nucleus, where it binds to DNA and RNA, affecting their synthesis and function . The compound’s localization is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic use.
Vorbereitungsmethoden
The synthesis of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-benzimidazole, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Chlorination: The benzimidazole is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Hydroxylation: The final step involves the introduction of the hydroxyl group to form the 2-chloroethanol moiety. This can be achieved through nucleophilic substitution reactions using appropriate hydroxylating agents.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(1H-Benzimidazol-2-yl)-2-chloroethanol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include substituted benzimidazole derivatives with varied functional groups.
Vergleich Mit ähnlichen Verbindungen
1-(1H-Benzimidazol-2-yl)-2-chloroethanol can be compared with other benzimidazole derivatives, such as:
1-(1H-Benzimidazol-2-yl)-2-ethanol: Lacks the chloro group, resulting in different reactivity and applications.
1-(1H-Benzimidazol-2-yl)-2-chloropropanol: Contains an additional carbon in the side chain, affecting its chemical properties and biological activity.
1-(1H-Benzimidazol-2-yl)-2-chloroacetic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical behavior and uses.
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-chloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4,8,13H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPNJBGVSHUMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343511 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-85-0 | |
| Record name | α-(Chloromethyl)-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Benzimidazol-2-yl)-2-chloroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1269035.png)


![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)





